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Abstract
(3-Bromo-2,6-difluorophenyl)methanol is a key halogenated aromatic building block utilized

primarily in the synthesis of complex organic molecules. Its strategic placement of bromo and

fluoro substituents makes it a valuable intermediate in the development of active

pharmaceutical ingredients (APIs) and specialty materials. This technical guide provides a

comprehensive overview of the discovery, synthesis, and physicochemical properties of (3-
Bromo-2,6-difluorophenyl)methanol, including detailed experimental protocols and spectral

data.

Introduction
(3-Bromo-2,6-difluorophenyl)methanol, also known as 3-Bromo-2,6-difluorobenzyl alcohol, is

a synthetically versatile organic compound. The presence of both bromine and fluorine atoms

on the phenyl ring imparts unique electronic and steric properties, which are highly sought after

in medicinal chemistry and materials science. The bromo group can serve as a handle for

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b151451#bc-rfq
https://www.benchchem.com/product/b151451/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-3-bromo-2-6-difluorophenyl-methanol
https://www.benchchem.com/product/b151451/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-3-bromo-2-6-difluorophenyl-methanol
https://www.benchchem.com/product/b151451/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-3-bromo-2-6-difluorophenyl-methanol
https://www.benchchem.com/product/b151451/docs?utm_src=pdf-body#an-in-depth-technical-guide-on-3-bromo-2-6-difluorophenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability,

binding affinity, and other pharmacokinetic properties of a target molecule. This guide aims to

consolidate the available technical information on this important chemical intermediate.

Discovery and History
While the precise first synthesis of (3-Bromo-2,6-difluorophenyl)methanol is not extensively

documented in readily available literature, its emergence is closely tied to the broader

development of fluorinated and brominated building blocks for organic synthesis. Its utility as a

precursor in the synthesis of more complex molecules, particularly for pharmaceutical

applications, has led to its commercial availability and inclusion in chemical supplier catalogs.

The primary route to its synthesis involves the reduction of the corresponding aldehyde, 3-

Bromo-2,6-difluorobenzaldehyde.

Physicochemical Properties
A summary of the key physicochemical properties of (3-Bromo-2,6-difluorophenyl)methanol
is presented in the table below.

Property Value Source

CAS Number 438050-05-6 [1][2]

Molecular Formula C₇H₅BrF₂O [1][3]

Molecular Weight 223.02 g/mol [1]

Appearance Solid [2]

Purity Typically ≥95% [2]

InChI

InChI=1S/C7H5BrF2O/c8-5-1-

2-6(9)4(3-11)7(5)10/h1-

2,11H,3H2

[3]

InChIKey
VNUWCHLKAFPIDP-

UHFFFAOYSA-N
[3]

SMILES C1=CC(=C(C(=C1F)CO)F)Br [3]
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Synthesis
The most common and direct method for the synthesis of (3-Bromo-2,6-
difluorophenyl)methanol is the reduction of 3-Bromo-2,6-difluorobenzaldehyde. This

transformation is typically achieved using a mild reducing agent such as sodium borohydride

(NaBH₄).

Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process, starting from a readily

available precursor.

1-Bromo-2,4-difluorobenzene 3-Bromo-2,6-difluorobenzaldehydeFormylation (3-Bromo-2,6-difluorophenyl)methanolReduction

Click to download full resolution via product page

Figure 1: General synthetic pathway to (3-Bromo-2,6-difluorophenyl)methanol.

Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Precursor)

A common method for the formylation of 1-Bromo-2,4-difluorobenzene involves ortho-lithiation

followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Materials:

1-Bromo-2,4-difluorobenzene

Dry tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

N,N-Dimethylformamide (DMF)

Hydrochloric acid (1 M)
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 1-Bromo-2,4-difluorobenzene in dry THF in a flame-dried, three-necked flask

under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction

mixture, maintaining the temperature at -78 °C.

Stir the mixture at -78 °C for 1-2 hours.

Add dry DMF dropwise to the reaction mixture, ensuring the temperature remains at -78

°C.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2

hours.

Quench the reaction by slowly adding 1 M HCl.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield 3-Bromo-2,6-difluorobenzaldehyde.

Step 2: Synthesis of (3-Bromo-2,6-difluorophenyl)methanol
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The reduction of the aldehyde to the corresponding alcohol is a standard procedure in organic

synthesis.

Materials:

3-Bromo-2,6-difluorobenzaldehyde

Methanol or Ethanol

Sodium borohydride (NaBH₄)

Deionized water

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol or ethanol in a round-bottom

flask.

Cool the solution in an ice bath to 0 °C.

Slowly add sodium borohydride in small portions to the stirred solution. The addition is

exothermic, so maintain the temperature at or below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of

deionized water.

Remove the bulk of the alcohol solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude (3-Bromo-2,6-difluorophenyl)methanol.

Further purification can be achieved by recrystallization or column chromatography on

silica gel if necessary.

Spectral Data (Predicted)
While experimental spectral data is not widely published, predicted spectral information

provides valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

and the benzylic methylene protons.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic-H 7.0 - 7.5 Multiplet

-CH₂- ~4.7
Singlet (or doublet if coupled to

OH)

-OH Variable (broad singlet) Broad Singlet

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon.
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Carbon Predicted Chemical Shift (δ, ppm)

C-Br ~110-120

C-F ~155-165 (with C-F coupling)

Aromatic C-H ~115-130

Aromatic C-CH₂OH ~125-135

-CH₂OH ~60-65

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic

functionalities.

Functional Group Predicted Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3200 - 3600 (broad)

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=C stretch (aromatic) 1450 - 1600

C-O stretch (alcohol) 1000 - 1260

C-F stretch 1000 - 1400

C-Br stretch 500 - 600

Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Due to the presence of bromine, an isotopic pattern (M and M+2 in approximately 1:1 ratio) is

expected for bromine-containing fragments.
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Fragment Predicted m/z

[M]⁺ 222/224

[M-H₂O]⁺ 204/206

[M-CH₂OH]⁺ 191/193

Applications in Drug Development and Research
(3-Bromo-2,6-difluorophenyl)methanol is a valuable building block in the synthesis of various

pharmaceutical compounds.[1][4] The bromo- and difluoro-phenyl motif is found in a number of

biologically active molecules. The bromine atom provides a reactive site for the introduction of

other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing

for the construction of more complex molecular architectures. The fluorine atoms are often

incorporated to improve the metabolic stability, lipophilicity, and binding affinity of drug

candidates.

Drug Discovery & Development

(3-Bromo-2,6-difluorophenyl)methanol Key Intermediate
Further Synthesis

Active Pharmaceutical Ingredient (API)
Final Synthetic Steps

Click to download full resolution via product page

Figure 2: Role of (3-Bromo-2,6-difluorophenyl)methanol in drug discovery.

Safety and Handling
(3-Bromo-2,6-difluorophenyl)methanol should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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(3-Bromo-2,6-difluorophenyl)methanol is a crucial intermediate in modern organic synthesis,

particularly in the field of medicinal chemistry. Its synthesis via the reduction of the

corresponding aldehyde is a straightforward and efficient process. The unique combination of

bromine and fluorine substituents provides a versatile platform for the construction of complex

and biologically active molecules. This guide serves as a valuable resource for researchers and

scientists working with this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b151451?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

